molecular formula C7H13NO3 B8127916 (2S,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester

(2S,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester

Cat. No.: B8127916
M. Wt: 159.18 g/mol
InChI Key: KKBQWQJVUYTRDO-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester is a chiral piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. This compound features a six-membered ring containing one nitrogen atom and five carbon atoms, with a hydroxyl group and a carboxylate ester group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include steps such as alkylation, reduction, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxopiperidine-2-carboxylate.

    Reduction: Formation of 5-hydroxypiperidine-2-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

(2S,5R)-

Properties

IUPAC Name

methyl (2S,5R)-5-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQWQJVUYTRDO-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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